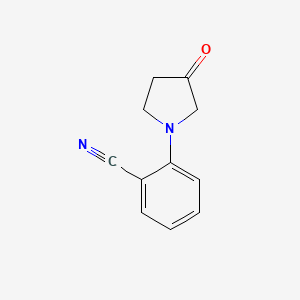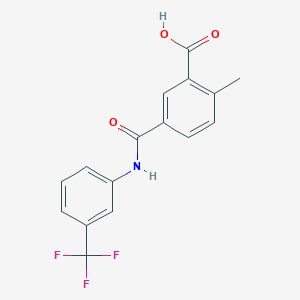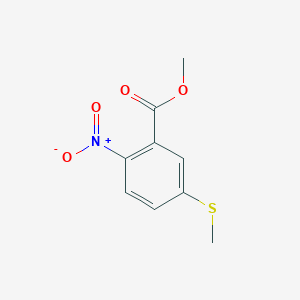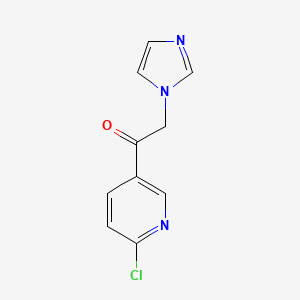![molecular formula C14H15NO4 B13869908 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a cyclopentene ring, an acetyl group, an amino group, and a hydroxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of 2-Cyclopent-2-en-1-ylacetic acid: This can be achieved through the reaction of cyclopentadiene with acetic acid under acidic conditions.
Acetylation: The 2-Cyclopent-2-en-1-ylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation: The acetylated product is reacted with 4-amino-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or amides.
Applications De Recherche Scientifique
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid
- 4-{[(cyclopent-2-en-1-ylacetyl)amino]methyl}benzoic acid
- 4-[(cyclopent-2-en-1-ylacetyl)amino]benzoic acid
Uniqueness
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a cyclopentene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4-[(2-cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H15NO4/c16-12-8-10(5-6-11(12)14(18)19)15-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9,16H,2,4,7H2,(H,15,17)(H,18,19) |
Clé InChI |
IFNXHIKJLAOXTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)CC(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)



![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)


